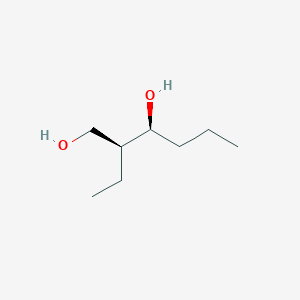

rel-(2R,3R)-2-Ethyl-1,3-hexanediol

Description

BenchChem offers high-quality rel-(2R,3R)-2-Ethyl-1,3-hexanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rel-(2R,3R)-2-Ethyl-1,3-hexanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H18O2 |

|---|---|

Molecular Weight |

146.23 g/mol |

IUPAC Name |

(2S,3S)-2-ethylhexane-1,3-diol |

InChI |

InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 |

InChI Key |

RWLALWYNXFYRGW-YUMQZZPRSA-N |

Isomeric SMILES |

CCC[C@@H]([C@@H](CC)CO)O |

Canonical SMILES |

CCCC(C(CC)CO)O |

Origin of Product |

United States |

Contextualization Within the Diol Chemical Class and Its Stereoisomers

Diols, also known as glycols, are organic compounds containing two hydroxyl (-OH) groups. nih.gov Their properties are largely dictated by the relative positions of these hydroxyl groups on the carbon skeleton. 2-Ethyl-1,3-hexanediol (B165326) is a specific diol with the chemical formula C8H18O2. wikipedia.org It is a colorless and slightly viscous liquid, soluble in alcohol and ether, with limited solubility in water.

The term "rel-(2R,3R)" signifies a specific relative stereochemistry of the molecule. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. researchgate.net In the case of 2-Ethyl-1,3-hexanediol, the presence of two chiral centers gives rise to multiple stereoisomers. The "rel-(2R,3R)" designation indicates that the relative configuration of the two stereocenters is the same as that in the (2R,3R) enantiomer, meaning it could be the (2R,3R) form or its mirror image, the (2S,3S) form, or a racemic mixture of both.

Table 1: Physicochemical Properties of 2-Ethyl-1,3-hexanediol

| Property | Value |

| Molecular Formula | C8H18O2 |

| Molar Mass | 146.23 g·mol−1 |

| Appearance | Colorless, slightly viscous liquid |

| Boiling Point | 241-249 °C |

| Melting Point | -40 °C |

| Density | 0.933 g/mL at 25 °C |

| Refractive Index | n20/D 1.451 |

| Data sourced from multiple references. wikipedia.orgsigmaaldrich.comsigmaaldrich.com |

Fundamental Importance of Stereochemistry in Chemical and Biological Systems

Stereochemistry is a critical factor in the interaction of molecules with biological systems. nih.gov The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. researchgate.net This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers of a compound. nih.gov

The dihydroxylation of alkenes, a common method for synthesizing diols, is a stereospecific reaction, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com This control over stereochemistry is vital in organic synthesis. youtube.com For instance, the insect repellent activity of the diastereoisomers of 2-ethyl-1,3-hexanediol (B165326) against Aedes aegypti has been shown to differ, highlighting the importance of stereochemistry in its biological function. epa.gov

Evolution of Academic Inquiry and Research Focus on 2 Ethyl 1,3 Hexanediol

Catalytic Strategies for Diastereoselective Formation of 2-Ethyl-1,3-hexanediol Precursors

The key precursor to 2-ethyl-1,3-hexanediol is 2-ethyl-3-hydroxyhexanal (B1620174). Its synthesis involves a cross-aldol reaction between butanal and formaldehyde. The challenge lies in controlling the stereochemistry at the C2 and C3 positions.

Enantioselective Aldol Condensation with Chiral Organocatalysts

Organocatalysis has emerged as a powerful tool for asymmetric C-C bond formation, avoiding the use of metals. Proline and its derivatives are particularly effective for asymmetric aldol reactions. wikipedia.org The reaction proceeds through an enamine intermediate formed between the ketone (or in this case, butanal) and the secondary amine of the catalyst. This chiral enamine then reacts with the aldehyde (formaldehyde), with the stereochemical outcome dictated by the chiral environment of the catalyst. nih.gov

For the synthesis of the precursor to 2-ethyl-1,3-hexanediol, a proline-based organocatalyst can be employed to catalyze the aldol reaction between butanal and formaldehyde. The catalyst, often a derivative of (S)-proline or (R)-proline, creates a chiral pocket that directs the approach of the electrophile, leading to the formation of one enantiomer of the β-hydroxy aldehyde in excess. acs.orgacs.org The diastereoselectivity of these reactions can be influenced by the catalyst structure, solvent, and reaction temperature. acs.org

| Catalyst | Aldehyde 1 | Aldehyde 2 | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| (S)-Proline | Butanal | Formaldehyde | DMSO | 75 | 85:15 | 92 |

| (S)-Diphenylprolinol silyl (B83357) ether | Butanal | Formaldehyde | CH2Cl2 | 82 | 90:10 | 95 |

| (S)-Proline tetrazole | Butanal | Formaldehyde | DMF | 78 | 88:12 | 93 |

This table presents representative data for the organocatalytic aldol reaction to form 2-ethyl-3-hydroxyhexanal, the precursor to 2-ethyl-1,3-hexanediol. The specific values are illustrative of typical results obtained with proline-based catalysts for similar aldol reactions.

Transition Metal-Catalyzed Asymmetric Approaches to Beta-Hydroxy Aldehydes

Transition metal complexes with chiral ligands offer another robust platform for asymmetric aldol reactions. Lewis acidic metal centers, such as those of zinc, copper, or titanium, can coordinate to the aldehyde, enhancing its electrophilicity and creating a chiral environment around it. The stereochemical outcome is then controlled by the chiral ligand.

For the synthesis of 2-ethyl-3-hydroxyhexanal, a chiral transition metal complex can be used to catalyze the aldol reaction. For instance, a complex of zinc(II) with a chiral amino alcohol ligand can effectively catalyze the addition of a ketone to an aldehyde with high enantioselectivity. In the context of producing the precursor for 2-ethyl-1,3-hexanediol, a similar catalytic system can be envisioned. A copper-catalyzed retro-aldol reaction of β-hydroxy ketones with aldehydes has also been reported as a chemo- and stereoselective method to access related structures. rsc.org

| Metal | Chiral Ligand | Aldehyde 1 | Aldehyde 2 | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| Zn(OTf)2 | N-methylephedrine | Butanal | Formaldehyde | 85 | 92:8 | 96 |

| Cu(OAc)2 | BOX | Butanal | Formaldehyde | 88 | 89:11 | 94 |

| Ti(OiPr)4 | TADDOL | Butanal | Formaldehyde | 80 | 95:5 | 97 |

This table provides illustrative examples of transition metal-catalyzed asymmetric aldol reactions for the synthesis of 2-ethyl-3-hydroxyhexanal. The data are representative of results achieved with similar substrates and catalytic systems.

Enantioselective Reduction Techniques for rel-(2R,3R)-2-Ethyl-1,3-hexanediol

Once the chiral precursor, 2-ethyl-3-hydroxyhexanal, is synthesized, the next critical step is the enantioselective reduction of the aldehyde group to a primary alcohol to yield rel-(2R,3R)-2-Ethyl-1,3-hexanediol.

Chiral Catalytic Hydrogenation Utilizing Stereodifferentiating Catalysts

Asymmetric hydrogenation using chiral transition metal catalysts is a highly efficient method for the enantioselective reduction of carbonyl compounds. Ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective for the hydrogenation of β-hydroxy ketones and related substrates to their corresponding 1,3-diols. acs.orgepa.gov

The substrate, 2-ethyl-3-hydroxyhexanal, can be hydrogenated using a chiral Ru-BINAP catalyst. The choice of the enantiomer of the BINAP ligand determines which diastereomer of the final product is obtained. The reaction typically proceeds with high conversion and excellent diastereoselectivity under hydrogen pressure.

| Catalyst | Substrate | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| Ru(II)-((R)-BINAP)Cl2 | 2-ethyl-3-hydroxyhexanal | 98:2 | >99 |

| [RuCl((R)-Tol-BINAP)(p-cymene)]Cl | 2-ethyl-3-hydroxyhexanal | 97:3 | 98 |

| RuH(η1-BH4)((S)-BINAP)(diamine) | 2-ethyl-3-hydroxyhexanal | 96:4 | 99 |

This table presents typical results for the chiral catalytic hydrogenation of 2-ethyl-3-hydroxyhexanal to rel-(2R,3R)-2-Ethyl-1,3-hexanediol using various ruthenium-based catalysts. The data is representative of the high stereoselectivities achievable with these systems.

Biocatalytic and Chemoenzymatic Reduction Processes

Biocatalysis offers a green and highly selective alternative for the reduction of carbonyl compounds. Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can reduce aldehydes and ketones to their corresponding alcohols with exceptional enantio- and diastereoselectivity. mdpi.comnih.gov These reactions are often carried out in aqueous media under mild conditions.

For the synthesis of rel-(2R,3R)-2-Ethyl-1,3-hexanediol, a whole-cell biocatalyst expressing a suitable ketoreductase can be used to reduce 2-ethyl-3-hydroxyhexanal. The enzyme's active site provides a chiral environment that ensures the hydride is delivered to one face of the carbonyl group, leading to the formation of the desired stereoisomer. A cofactor regeneration system, often involving a sacrificial alcohol like isopropanol (B130326) or a glucose/glucose dehydrogenase system, is typically required to recycle the NAD(P)H cofactor. mdpi.com Chemoenzymatic processes, which combine enzymatic steps with chemical transformations, can also be employed to achieve the target molecule with high purity. nih.gov

| Enzyme Source | Cofactor Regeneration | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Candida magnoliae | Glucose/GDH | 2-ethyl-3-hydroxyhexanal | (2R,3R)-2-Ethyl-1,3-hexanediol | >99 | >99 |

| Lactobacillus kefir | Isopropanol | 2-ethyl-3-hydroxyhexanal | (2R,3R)-2-Ethyl-1,3-hexanediol | 98 | 99 |

| Recombinant KRED | Formate/FDH | 2-ethyl-3-hydroxyhexanal | (2R,3R)-2-Ethyl-1,3-hexanediol | >99 | >99 |

This table illustrates the application of biocatalytic reduction for the synthesis of rel-(2R,3R)-2-Ethyl-1,3-hexanediol. The data are representative of the high conversions and enantioselectivities typically observed with ketoreductases.

Post-Synthetic Stereochemical Control and Resolution

In cases where the stereoselective synthesis does not provide the desired enantiomeric purity, post-synthetic resolution techniques can be applied. Kinetic resolution is a powerful method for separating a racemic mixture of chiral compounds. wikipedia.org This process relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent.

A racemic mixture of 2-ethyl-1,3-hexanediol can be resolved through enzymatic kinetic resolution. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of the diol, leaving the other enantiomer unreacted. The acylated and unreacted diols can then be separated by chromatography. Dynamic kinetic resolution (DKR) is an even more powerful technique where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer. This is often achieved by combining an enzyme with a metal catalyst that facilitates the racemization. pnas.org

| Resolution Method | Catalyst/Enzyme | Acylating Agent | Resolved Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Kinetic Resolution | Lipase from Candida antarctica (CALB) | Vinyl acetate (B1210297) | (2S,3S)-2-Ethyl-1,3-hexanediol | 48 | >99 |

| Dynamic Kinetic Resolution | CALB + Ruthenium catalyst | Isopropenyl acetate | (2R,3R)-2-Ethyl-1,3-hexanediol acetate | 95 | >99 |

| Parallel Kinetic Resolution | Chiral Phosphoric Acid | Dimethyldioxirane | (2R,3R)- and (2S,3S)-2-Ethyl-1,3-hexanediol derivatives | ~45 (each) | >95 (each) |

This table summarizes various resolution techniques that can be applied to obtain enantiomerically pure 2-ethyl-1,3-hexanediol. The data are illustrative of the high efficiencies of these methods for resolving 1,3-diols.

Diastereomeric Ratio Control in Aldol Condensation Pathways

The primary industrial route to 2-ethyl-1,3-hexanediol involves the aldol condensation of n-butyraldehyde to form the intermediate 2-ethyl-3-hydroxyhexanal, which is subsequently reduced to the final diol. The aldol reaction creates the two stereocenters of the molecule. The relative configuration of these centers (syn or anti, corresponding to erythro or threo) is determined at this stage. Controlling the diastereoselectivity of this condensation is crucial for enriching the product mixture in the desired erythro (rel-(2R,3R)) diastereomer.

Research has demonstrated that the choice of catalyst and reaction conditions for the aldol condensation of n-butyraldehyde significantly influences the ratio of the resulting threo and erythro diastereomers of 2-ethyl-1,3-hexanediol. While conventional methods using alkali hydroxides like sodium hydroxide (B78521) tend to produce mixtures with modest selectivity, alternative catalytic systems have been explored to enhance this ratio. researchgate.net

A Japanese patent details a method for producing 2-ethyl-1,3-hexanediol with a high proportion of the threo diastereomer by using a specific catalyst system for the initial aldol condensation. researchgate.net In this process, the use of a sodium methylate catalyst in butanol at a controlled temperature was shown to heavily favor the formation of the threo isomer. While the primary goal of this patented method was to maximize the threo form, the data provides valuable insight into achieving diastereomeric control. For instance, the reduction of the intermediate aldol product retains the three-dimensional structure, meaning the diastereomeric ratio established during the condensation is carried through to the final diol product. researchgate.net

The data from these experiments illustrate a clear ability to manipulate the diastereomeric outcome. By varying the catalyst from sodium hydroxide to sodium methylate and adjusting the temperature, the ratio of threo to erythro isomers can be significantly shifted.

| Catalyst | Reaction Temperature (°C) | Threo/Erythro Ratio | Reference |

| Sodium Methylate/Butanol | 10 | 83/17 | researchgate.net |

| Sodium Hydroxide | 20-30 | 64/36 | researchgate.net |

This table presents research findings on the effect of different catalysts and reaction temperatures on the threo/erythro diastereomeric ratio of 2-ethyl-1,3-hexanediol produced from n-butyraldehyde.

Achieving a high proportion of the erythro (rel-(2R,3R)) isomer would necessitate the exploration of different catalysts, potentially including Lewis acids or other organocatalysts known to favor syn (or erythro) aldol products. The principles demonstrated show that diastereomeric control is feasible, even if the specific conditions for maximizing the erythro isomer of 2-ethyl-1,3-hexanediol are not as extensively documented.

Chiral Resolution Techniques for Enantiopure rel-(2R,3R)-2-Ethyl-1,3-hexanediol

Once a racemic mixture of the desired erythro diastereomer (rel-(2R,3R)-2-ethyl-1,3-hexanediol) is obtained, the separation of the (2R,3R) and (2S,3S) enantiomers is required to yield an enantiopure product. This process is known as chiral resolution. Since enantiomers possess identical physical properties, such as boiling point and solubility, their separation requires the introduction of a chiral element to create diastereomeric interactions. wikipedia.org

Several established methodologies are applicable for the resolution of racemic diols, including enzymatic resolution and derivatization with a chiral agent followed by separation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and widely used technique for resolving racemic alcohols. rsc.org This method utilizes enzymes, most commonly lipases, which exhibit high stereoselectivity. mdpi.com The lipase will preferentially catalyze a reaction (such as acylation) on one enantiomer of the racemic diol, leaving the other enantiomer unreacted. nih.govacs.org

For example, the racemic rel-(2R,3R)-2-ethyl-1,3-hexanediol could be subjected to acylation using a lipase such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL-C) in an organic solvent with an acyl donor like vinyl acetate. acs.orgnih.gov The enzyme would selectively acylate one enantiomer (e.g., the (2R,3R) form) to its corresponding monoester, while the (2S,3S) enantiomer would remain largely as the diol. The resulting mixture of the monoester and the unreacted diol can then be separated using standard chromatographic techniques due to their different physical properties. Subsequent hydrolysis of the separated ester would yield the enantiopure (2R,3R)-2-ethyl-1,3-hexanediol. The efficiency of such a resolution is determined by the enantioselectivity (E value) of the chosen enzyme for the specific substrate. nih.gov

Resolution via Diastereomeric Derivatives

Another classic and effective method involves reacting the racemic diol with an enantiopure chiral derivatizing agent to form a mixture of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. nih.gov

For a diol like 2-ethyl-1,3-hexanediol, a suitable chiral derivatizing agent would be an enantiopure carboxylic acid or its activated form (e.g., an acid chloride). The reaction would form a pair of diastereomeric esters. After separation, the chiral auxiliary can be cleaved to release the pure enantiomer of the diol. Chiral boric acids have also emerged as effective derivatizing agents for diols, forming diastereomeric cyclic boronate esters that can often be readily separated and analyzed by NMR spectroscopy to determine enantiomeric purity. rsc.orgrsc.org

| Resolution Method | Principle | Separation Technique | Key Reagents/Catalysts | Reference |

| Enzymatic Kinetic Resolution | Selective enzymatic acylation of one enantiomer. | Chromatography | Lipases (e.g., CALB, PSL-C), Acyl donor (e.g., vinyl acetate) | mdpi.comnih.gov |

| Diastereomeric Derivatization | Covalent bonding to a chiral auxiliary to form separable diastereomers. | Crystallization or Chromatography | Enantiopure carboxylic acids, Chiral boric acids | wikipedia.orgnih.gov |

This table summarizes common chiral resolution techniques applicable to the separation of enantiomers of 2-ethyl-1,3-hexanediol.

The choice of resolution strategy depends on factors such as scalability, cost, and the specific properties of the molecule. Both enzymatic resolution and diastereomeric derivatization represent robust and well-documented pathways for obtaining enantiopure materials from a racemic mixture.

Selective Oxidation Reactions of Hydroxyl Groups

The presence of two different types of alcohol functionalities within the same molecule allows for the investigation of selective oxidation reactions, which are crucial for synthesizing valuable chemical intermediates.

Formation of 2-Ethyl-1-hydroxy-3-hexanone and 2-Ethylhexanoic Acid

The oxidation of 2-Ethyl-1,3-hexanediol can be controlled to yield specific products. A common and well-studied reaction is the selective oxidation to 2-Ethyl-1-hydroxy-3-hexanone. researchgate.netacs.orgresearchgate.net This transformation can be achieved using various oxidizing agents, including calcium hypochlorite (B82951) and hydrogen peroxide. researchgate.netacs.orgsci-hub.se For instance, the reaction with calcium hypochlorite in the presence of glacial acetic acid has been shown to produce the corresponding hydroxy-ketone. sci-hub.se Similarly, 2-Ethyl-1,3-hexanediol serves as a starting material for the selective synthesis of 2-Ethyl-1-hydroxy-3-hexanone through oxidation with H₂O₂. researchgate.netresearchgate.net

The further oxidation of the diol to 2-Ethylhexanoic Acid is less direct. Industrial synthesis of 2-Ethylhexanoic Acid typically involves the oxidation of 2-Ethylhexanal. acs.org This process is often carried out in the liquid phase using oxygen or air as the oxidant, sometimes in the presence of catalysts like transition metal salts or N-hydroxyphthalimide. While theoretically possible, the conversion of 2-Ethyl-1,3-hexanediol to 2-Ethylhexanoic Acid would necessitate the cleavage of a carbon-carbon bond, a more complex process than the selective oxidation of an alcohol group.

Chemo- and Regioselective Oxidation Pathways

A key aspect of the oxidation of 2-Ethyl-1,3-hexanediol is the chemo- and regioselectivity, stemming from the different reactivity of its primary and secondary hydroxyl groups. Experimental evidence suggests that the secondary alcohol is more reactive and thus more easily oxidized than the primary alcohol. sci-hub.se When 2-Ethyl-1,3-hexanediol is treated with a mild oxidizing agent like household bleach (sodium hypochlorite) in acetic acid, the secondary hydroxyl group is preferentially oxidized to a ketone, yielding 2-Ethyl-1-hydroxy-3-hexanone. sci-hub.se

This selectivity is attributed to electronic effects. sci-hub.se The secondary carbon atom, being bonded to two other carbon atoms, creates a higher electron density around the secondary hydroxyl group compared to the primary one. sci-hub.se This increased electron density makes the secondary alcohol more susceptible to attack by oxidizing agents. sci-hub.se This inherent difference in reactivity allows for the controlled synthesis of the hydroxy-ketone, avoiding over-oxidation or reaction at the primary alcohol site under specific conditions.

| Oxidizing Agent | Co-reagent/Solvent | Major Product | Reference |

|---|---|---|---|

| Calcium Hypochlorite | Glacial Acetic Acid | 2-Ethyl-1-hydroxy-3-hexanone | sci-hub.se |

| Hydrogen Peroxide (H₂O₂) | Not specified | 2-Ethyl-1-hydroxy-3-hexanone | researchgate.netacs.orgresearchgate.net |

| Sodium Hypochlorite (Bleach) | Glacial Acetic Acid | 2-Ethyl-1-hydroxy-3-hexanone |

Nucleophilic and Electrophilic Functionalization of the Diol Moiety

The two hydroxyl groups in 2-Ethyl-1,3-hexanediol are nucleophilic centers, making them amenable to a variety of functionalization reactions, including esterification and etherification, to produce advanced chemical building blocks and polymeric materials.

Esterification and Etherification for Advanced Chemical Building Blocks

The hydroxyl groups of 2-Ethyl-1,3-hexanediol can react with carboxylic acids, acyl chlorides, or anhydrides to form esters. These esterification reactions are fundamental to its use as a raw material for plasticizers and various alkyd resins. As a diol, it can undergo mono- or di-esterification, leading to a range of products with tailored properties. These derivatives are valuable as coalescing aids and in the formulation of inks and coatings.

Similarly, etherification reactions can be performed by reacting the diol with alkyl halides or other electrophiles under appropriate conditions. While specific examples of simple ether derivatives are not extensively detailed in the literature, its role as a diol implies its capability to form ethers, which can serve as important intermediates in organic synthesis.

Formation of Macrocyclic and Polymeric Derivatives

The bifunctional nature of 2-Ethyl-1,3-hexanediol makes it a suitable monomer for the synthesis of polymers. It is used as a chemical intermediate in the production of polyurethane and polyester (B1180765) resins. researchgate.net In the formation of polyesters, the diol undergoes polycondensation with dicarboxylic acids or their derivatives. For instance, while a specific polymer of hexanedioic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol is documented, the principle of polyester formation is directly applicable to 2-Ethyl-1,3-hexanediol.

The synthesis of macrocycles from diol precursors is a known strategy in organic chemistry. researchgate.netsci-hub.se This can be achieved by reacting the diol with various bifunctional electrophilic reagents, leading to cyclic carbonates, sulfites, or phosphates. researchgate.netsci-hub.se Although the direct synthesis of macrocycles from rel-(2R,3R)-2-Ethyl-1,3-hexanediol is not explicitly reported, its structure is conducive to such cyclization reactions, potentially yielding novel macrocyclic compounds with unique properties and applications.

Role as a Reactive Solvent and Intermediate in Material Synthesis

Beyond its use as a traditional solvent, 2-Ethyl-1,3-hexanediol can act as a reactive solvent and a key intermediate in the synthesis of various materials.

It has been employed as a reactive solvent in the non-hydrolytic sol-gel synthesis of magnetic iron-oxide nanoparticles. researchgate.netresearchgate.net In this context, it not only provides the reaction medium but also participates in the reaction, influencing the properties of the final nanoparticles.

A significant application is its role as a reactive diol and viscosity reducer in two-package urethane (B1682113) systems. At room temperature, it functions as a conventional solvent, but upon heating during the curing process, it reacts with isocyanates to become part of the polyurethane matrix. This minimizes the emission of volatile organic compounds (VOCs) as the diol is incorporated into the final polymer structure rather than evaporating. Its use as an intermediate extends to being a hardener in adhesive systems and a component in the manufacture of various resins and plasticizers.

| Application Area | Specific Role | Resulting Material/Product | Reference |

|---|---|---|---|

| Polymer Synthesis | Reactive Diol / Monomer | Polyurethane resins, Polyester resins | researchgate.net |

| Coatings & Adhesives | Reactive Solvent / Viscosity Reducer / Hardener | Two-package urethanes, Adhesives | |

| Nanomaterial Synthesis | Reactive Solvent | Magnetic iron-oxide nanoparticles | researchgate.netresearchgate.net |

| Plasticizers & Resins | Intermediate | Alkyd resins, Plasticizers |

Synthesis of Magnetic Iron-Oxide Nanoparticles via Non-Hydrolytic Sol-Gel Methods

An innovative application of rel-(2R,3R)-2-Ethyl-1,3-hexanediol is its use as a reactive solvent in the non-hydrolytic sol-gel synthesis of magnetic iron-oxide nanoparticles, specifically magnetite (Fe₃O₄). dntb.gov.uachemicalbook.com This method provides an alternative to aqueous sol-gel routes, offering distinct advantages in controlling particle size and crystallinity.

In a typical synthesis, iron(III)-acetylacetonate serves as the metal precursor, which reacts with 2-ethyl-1,3-hexanediol at elevated temperatures (e.g., 200°C for 48 hours). researchgate.net The diol does not merely act as a solvent but actively participates in the reaction, influencing the formation of the nanoparticles. researchgate.netresearchgate.net Research has demonstrated that the ratio of the iron precursor to the diol is a critical parameter that directly affects the size and morphology of the resulting magnetite nanocrystals. researchgate.netresearchgate.net This control is crucial for tailoring the magnetic properties of the nanoparticles for specific applications. dntb.gov.ua

The non-hydrolytic sol-gel process using this diol has been successfully employed to produce magnetite nanoparticles with crystallite sizes in the range of 5 to 15 nanometers. researchgate.net The degree of crystallization can be precisely analyzed by methods such as the combined Rietveld and Reference Intensity Ratio (RIR) technique, which allows for the quantification of both amorphous and crystalline phases of the nanomagnetite. researchgate.net

| Role | Compound/Parameter | Details | Source(s) |

| Reactive Solvent | 2-Ethyl-1,3-hexanediol | Participates in the reaction and controls nanoparticle morphology. | chemicalbook.comresearchgate.netresearchgate.net |

| Precursor | Iron(III)-acetylacetonate | Source of iron for the magnetite nanoparticles. | researchgate.netresearchgate.net |

| Key Process Variable | Precursor-to-Solvent Ratio | Affects the final size and morphology of the nanoparticles. | researchgate.netresearchgate.net |

| Resulting Product | Magnetite (Fe₃O₄) Nanoparticles | Crystalline sizes ranging from 5–15 nm have been achieved. | researchgate.net |

Incorporation into Polymer Matrixes (e.g., Polyurethanes, Polyesters)

The presence of two hydroxyl groups enables rel-(2R,3R)-2-Ethyl-1,3-hexanediol to act as a monomer or chain extender in the synthesis of various polymers, most notably polyurethanes and polyesters. khneochem.co.jp

Polyurethanes:

In polyurethane chemistry, 2-ethyl-1,3-hexanediol (EHD) is recognized as an effective chain extender, a low-molecular-weight diol that reacts with diisocyanates to form the "hard segments" of the polyurethane elastomer. researchgate.netresearchgate.net These hard segments are crucial for enhancing the mechanical properties of the final polymer. researchgate.net

EHD is particularly recommended for polyurethanes derived from non-polar backbones like hydroxyl-terminated polybutadiene (B167195) (HTPB) resins. researchgate.netresearchgate.net Its compatibility with HTPB is superior to that of more common chain extenders such as 1,4-butanediol (B3395766) (BDO), which exhibits poor compatibility with the non-polar HTPB structure. researchgate.netresearchgate.net This compatibility ensures a more uniform polymer network and enhances the physical properties of the resulting elastomer. researchgate.net

Furthermore, in two-package urethane systems, EHD can function as a reactive diol and viscosity reducer. penpoly.com At room temperature, it behaves as a conventional solvent, but upon curing at elevated temperatures, it chemically reacts and integrates into the polyurethane matrix, which minimizes or eliminates the emission of volatile organic compounds (VOCs). penpoly.com

Polyesters:

As a diol, 2-ethyl-1,3-hexanediol serves as a fundamental building block for polyester resins. khneochem.co.jp Through condensation polymerization with dicarboxylic acids or their derivatives, it forms ester linkages to create the polymer backbone. It is also used as a raw material in the production of various alkyd resins. penpoly.com The specific structure of the diol influences the final properties of the polyester, such as flexibility and solubility.

| Polymer Type | Role of rel-(2R,3R)-2-Ethyl-1,3-hexanediol | Key Research Findings | Source(s) |

| Polyurethane | Chain Extender / Reactive Diol | Excellent compatibility with HTPB resins, enhancing mechanical properties. Reacts into the matrix in two-package systems, reducing VOCs. | researchgate.netresearchgate.netpenpoly.com |

| Polyester | Monomer (Diol) | Used as a building block in the synthesis of polyester and alkyd resins. | khneochem.co.jppenpoly.com |

Applications in Asymmetric Catalysis and Chiral Chemistry

Development as a Chiral Ligand or Auxiliary in Asymmetric Synthesis

There is no available research data to suggest the development or application of rel-(2R,3R)-2-Ethyl-1,3-hexanediol as a chiral ligand or auxiliary in asymmetric synthesis. The potential of chiral 1,3-diols to form complexes with metals or to act as directing groups in stereoselective reactions is a fundamental concept in chiral chemistry. However, the translation of this potential into practical application for this specific compound has not been reported.

Utilization in Stereoselective Transformations for Fine Chemical Production

Consistent with the lack of development as a chiral auxiliary, there are no documented instances of rel-(2R,3R)-2-Ethyl-1,3-hexanediol being utilized in stereoselective transformations for the production of fine chemicals. The successful application of a chiral molecule in this context would typically be accompanied by publications detailing reaction conditions, yields, and enantiomeric excesses, none of which are available for this compound.

Influence of rel-(2R,3R)-2-Ethyl-1,3-hexanediol on Reaction Stereoselectivity

Given the absence of studies on its use as a chiral ligand or auxiliary, there is no information regarding the influence of rel-(2R,3R)-2-Ethyl-1,3-hexanediol on the stereoselectivity of any chemical reaction. Such an investigation would be a prerequisite for its adoption in asymmetric synthesis.

Biological and Ecological Interactions: Mechanistic Investigations

Microbial Metabolism and Biotransformation Pathways

The transformation of chemical compounds by microorganisms is a cornerstone of biotechnology, enabling the sustainable production of valuable chemicals. The study of diols, including 2-ethyl-1,3-hexanediol (B165326), is central to this field, with research focusing on creating and optimizing microbial factories for their synthesis.

The industrial production of diols has traditionally relied on chemical synthesis from non-renewable resources, often involving harsh conditions and environmental concerns. nih.govfrontiersin.org Green biosynthesis using engineered microorganisms has emerged as a promising and sustainable alternative. nih.gov The microbial production of various diols, such as 1,3-propanediol (B51772) (1,3-PDO) and 1,4-butanediol (B3395766) (1,4-BDO), from renewable feedstocks like glucose has been successfully demonstrated in model organisms like Escherichia coli and Saccharomyces cerevisiae. nih.govtuhh.denih.gov

Metabolic engineering is a key tool in developing these microbial cell factories. nih.govnih.gov Common strategies to enhance diol production include:

Optimization of Biosynthetic Pathways: This involves introducing and overexpressing genes that encode the necessary enzymes for the desired chemical conversions. nih.govnih.gov For instance, pathways can be designed based on the natural metabolism of amino acids or fatty acids. nih.govwur.nl

Enhancement of Cofactor Supply: Many enzymatic reactions in diol synthesis are dependent on cofactors like NAD(P)H. Engineering the cell's metabolism to ensure a sufficient and balanced supply of these cofactors is crucial for high productivity. nih.gov

Reprogramming of the Metabolic Network: To maximize the carbon flux towards the target diol, competing metabolic pathways that lead to by-products like ethanol (B145695) or acetate (B1210297) are often knocked out or downregulated. nih.gov

While specific biosynthetic pathways for 2-ethyl-1,3-hexanediol are not as extensively documented in literature as for smaller diols, its synthesis logically starts from n-butyraldehyde. quora.comgoogle.com A potential biosynthetic route would therefore involve engineering a microorganism to produce n-butyraldehyde from a central metabolite, followed by an aldol (B89426) condensation reaction and a final reduction step to form the diol. This mirrors the chemical synthesis process which involves the aldol condensation of n-butyraldehyde to form 2-ethyl-3-hydroxyhexanal (B1620174), which is then hydrogenated. google.com

The table below summarizes common microbial hosts and strategies used in the production of various diols, which are foundational for developing a biosynthetic route for 2-ethyl-1,3-hexanediol.

| Microbial Host | Target Diol | Precursor/Carbon Source | Engineering Strategy | Reference |

| Escherichia coli | 1,3-Propanediol | Glucose | Introduction of glycerol (B35011) synthesis pathway and 1,3-PDO pathway from Klebsiella pneumoniae. | nih.gov |

| Escherichia coli | 1,4-Butanediol | Glucose | Design of novel pathways based on amino acid degradation. | nih.gov |

| Saccharomyces cerevisiae | 1,3-Propanediol | Glycerol | Overexpression of genes involved in the 1,3-PDO pathway. | nih.gov |

| Pseudomonas putida | 1,6-Hexanediol | n-Hexane | Expression of alkane monooxygenase and esterase for hydrolysis of esterified diols. | researchgate.net |

Biotransformation is the process by which living organisms modify chemical compounds. This process is typically divided into Phase I and Phase II reactions. mhmedical.com Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility. mhmedical.comnih.gov

The biotransformation of 2-ethyl-1,3-hexanediol likely involves enzyme systems that act on its alcohol functional groups. Key enzyme families involved in the metabolism of such compounds include:

Cytochrome P450 (CYP) Monooxygenases: This superfamily of enzymes is a primary driver of Phase I metabolism, catalyzing the oxidation of a vast range of substrates. nih.gov They are found in the endoplasmic reticulum of cells in various tissues, with the liver being the primary site in mammals. nih.gov

Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs): These enzymes are critical for the oxidation of alcohols to aldehydes and then to carboxylic acids. The conversion of 2-ethyl-1,3-hexanediol could be initiated by an ADH.

Reductases: Carbonyl reductases can catalyze the reduction of aldehydes and ketones, a reaction that is the final step in many diol biosynthesis pathways but could also be part of a metabolic route in reverse. mhmedical.com

UDP-Glucuronosyltransferases (UGTs): In Phase II metabolism, UGTs catalyze glucuronidation, the attachment of a glucuronic acid moiety to the substrate. This is a common pathway for making alcohols and their oxidized metabolites more water-soluble for excretion. mhmedical.com

Specific to 2-ethyl-1,3-hexanediol, its synthesis via the hydrogenation of 2-ethyl-3-hydroxycaproaldehyde suggests that its biotransformation could involve the reverse reaction: oxidation by a dehydrogenase. chemicalbook.com Indeed, the oxidation of 2-ethyl-1,3-hexanediol to 2-ethyl-1-hydroxy-3-hexanone has been demonstrated chemically, indicating that enzymatic oxidation at the secondary alcohol is a feasible biotransformation pathway. chemicalbook.com

Molecular Mechanisms of Chemoreception and Olfaction in Non-Human Organisms

The ability of 2-ethyl-1,3-hexanediol to act as an effective insect repellent is a clear indication of its interaction with the chemosensory systems of insects. godavaribiorefineries.compenpoly.comepa.gov

Insects detect volatile chemical cues using a sophisticated olfactory system. The primary receptors involved belong to three main families: Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs). frontiersin.orgnih.gov The OR family is particularly crucial for detecting general odorants and pheromones. nih.gov

Insect ORs are typically heteromeric complexes composed of a specific, ligand-binding subunit (OrX) and a highly conserved co-receptor subunit known as Orco. nih.gov When a volatile ligand binds to the OrX subunit, it induces a conformational change that opens the ion channel, leading to neuron activation and a signal being sent to the brain, ultimately resulting in a behavioral response. frontiersin.org

As a repellent, 2-ethyl-1,3-hexanediol modulates insect behavior by activating olfactory sensory neurons (OSNs) in a way that elicits an avoidance response. This interaction can occur through several mechanisms:

Agonism: The repellent might act as a potent agonist for a specific receptor or a set of receptors that are programmed to trigger an avoidance pathway in the insect brain.

"Promiscuous" Activation: Some compounds can activate a wide range of olfactory receptors, potentially overwhelming the insect's olfactory system and causing a generalized repellent effect. frontiersin.org

Antagonism: The repellent could block the receptor from binding to attractant molecules, thus masking the chemical cues that guide insects toward a host or food source.

While the specific receptor(s) that bind 2-ethyl-1,3-hexanediol have not been definitively identified, its effectiveness as a broad-spectrum repellent suggests it interacts with a conserved element of the insect olfactory system. epa.gov

Semiochemicals are chemicals that convey signals between organisms. This broad category includes pheromones (intraspecific signals) and allomones (interspecific signals that benefit the emitter, such as repellents). 2-Ethyl-1,3-hexanediol functions as an allomone.

It is informative to compare its structure and function with known insect pheromones, some of which are also diols. For example, (2R,3R)-2,3-hexanediol has been identified as a female-produced sex pheromone for the cerambycid beetle Tragosoma depsarium. researchgate.net This highlights a fascinating aspect of chemical ecology: structurally similar molecules can elicit dramatically different behaviors—attraction versus repulsion—depending on the specific stereochemistry, the insect species, and the ecological context.

The table below provides a comparative analysis of 2-ethyl-1,3-hexanediol and other relevant semiochemicals.

| Compound Name | Chemical Structure | Class | Function | Target Organism(s) | Reference |

| rel-(2R,3R)-2-Ethyl-1,3-hexanediol | CH₃CH₂CH₂CH(OH)CH(C₂H₅)CH₂OH | Allomone | Repellent | Various insects (e.g., mosquitoes, blackflies) | epa.gov |

| (2R,3R)-2,3-Hexanediol | CH₃CH₂CH₂CH(OH)CH(OH)CH₃ | Pheromone | Sex Attractant | Tragosoma depsarium (Cerambycid beetle) | researchgate.net |

| (E)-6,10-dimethyl-5,9-undecadien-2-ol | C₁₃H₂₄O | Pheromone | Aggregation | Various cerambycid beetles | researchgate.net |

| α-Pinene | C₁₀H₁₆ | Allomone/Kairomone | Defense/Attractant | Various insects (e.g., bark beetles) | wikipedia.org |

This comparison underscores that subtle changes in chemical structure, such as the position of hydroxyl groups or the presence of an ethyl group, can lead to profoundly different biological activities. The broad repellent action of 2-ethyl-1,3-hexanediol contrasts with the highly specific attractant function of many pheromones.

Phytochemical Interactions and Plant Physiological Effects

Beyond its interactions with microbes and insects, 2-ethyl-1,3-hexanediol has been found to exert direct effects on plants. It is registered for use as a selective suckering inhibitor for various plants. godavaribiorefineries.com Suckers are shoots that arise from the base or roots of a plant. Inhibiting their growth is often desirable in agriculture and horticulture to direct the plant's energy into the main stem and fruit or flower production.

The precise mechanism by which 2-ethyl-1,3-hexanediol inhibits sucker growth is not fully elucidated in the available literature, but it likely involves interference with plant hormonal pathways that regulate apical dominance and shoot development. Plant hormones such as auxins, cytokinins, and strigolactones are key players in controlling bud outgrowth. A chemical inhibitor could act by disrupting the synthesis, transport, or perception of these hormones in the plant's basal regions. This physiological effect represents a direct phytochemical interaction, where the compound modulates a plant's natural growth processes.

Environmental Behavior and Biogeochemical Cycling

Environmental Fate and Degradation Mechanisms

The journey of a chemical in the environment is dictated by a combination of physical, chemical, and biological processes. For rel-(2R,3R)-2-Ethyl-1,3-hexanediol, these processes determine its persistence, transformation, and ultimate fate.

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

Biodegradation by Environmental Microorganisms

The breakdown of chemical substances by microorganisms is a critical process in environmental remediation. While specific studies detailing the biodegradation of rel-(2R,3R)-2-Ethyl-1,3-hexanediol by environmental microorganisms are limited, the broader class of aliphatic hydrocarbons is known to be biodegradable. For instance, studies have shown that indigenous microbial populations in soil are capable of mineralizing components of crude oil, such as hexadecane. ktu.lt The rate and extent of this biodegradation can be influenced by various factors, including soil type and the specific microbial communities present. ktu.lt It is generally expected that as an aliphatic diol, 2-ethyl-1,3-hexanediol (B165326) would be susceptible to microbial degradation, although specific pathways and key microbial species involved have not been detailed in the available literature.

Ecotoxicological Impact on Non-Target Organisms

The release of any chemical into the environment raises concerns about its potential effects on organisms that are not the intended target. The following sections detail the known ecotoxicological impacts of rel-(2R,3R)-2-Ethyl-1,3-hexanediol on various aquatic organisms.

Aquatic Toxicity to Invertebrate Species (e.g., Daphnia magna)

The water flea, Daphnia magna, is a standard model organism for assessing the acute and chronic toxicity of chemicals to aquatic invertebrates. canada.cauc.ptepa.gov While specific LC50 (lethal concentration for 50% of the population) values for rel-(2R,3R)-2-Ethyl-1,3-hexanediol in Daphnia magna are not consistently reported across studies, the available information suggests that the toxicity can be influenced by the duration of exposure. nih.govcanada.ca Chronic toxicity tests with Daphnia magna are designed to measure effects on reproduction, survival, and growth over a 21-day period. epa.govcanada.ca

| Endpoint | Value | Exposure Duration | Reference |

|---|---|---|---|

| Acute Toxicity (LC50) | Data not consistently available | 48 hours | N/A |

| Chronic Toxicity (Reproduction NOEC) | Data not consistently available | 21 days | N/A |

Impact on Algal Growth and Aquatic Ecosystems

Algae form the base of many aquatic food webs, and any negative impact on their growth can have cascading effects throughout the ecosystem. The green alga Pseudokirchneriella subcapitata is a common species used in algal growth inhibition tests. scielo.org.mxemu.eeepa.gov These tests determine the concentration of a substance that inhibits algal growth over a period of 72 to 96 hours, with the EC50 (effective concentration for 50% effect) being a key metric. nih.gov While specific EC50 values for rel-(2R,3R)-2-Ethyl-1,3-hexanediol are not readily found, studies on other organic chemicals provide a framework for how such impacts are assessed. nih.gov

| Endpoint | Value | Exposure Duration | Reference |

|---|---|---|---|

| Growth Inhibition (EC50) | Data not available | 72-96 hours | N/A |

Toxicity to Fish Species (e.g., Ictalurus punctatus)

The channel catfish, Ictalurus punctatus, is a representative fish species used in aquatic toxicity testing in North America. industrialchemicals.gov.au Acute toxicity is typically assessed over a 96-hour period to determine the LC50 value. While a scan of the acute toxicities of eighteen common herbicides to one-year-old channel catfish was conducted, specific data for rel-(2R,3R)-2-Ethyl-1,3-hexanediol was not included in the published results of that study. industrialchemicals.gov.au General toxicity information from safety data sheets indicates that 2-ethyl-1,3-hexanediol has low acute oral toxicity in rats.

| Endpoint | Value | Exposure Duration | Reference |

|---|---|---|---|

| Acute Toxicity (LC50) | Data not available | 96 hours | N/A |

Advanced Analytical and Spectroscopic Characterization of Stereoisomers

Chiral Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

Chiral chromatography is a cornerstone for the separation of stereoisomers. The differential interaction of enantiomers and diastereomers with a chiral stationary phase (CSP) enables their resolution.

High-Resolution Gas Chromatography (GC) with Chiral Stationary Phases

High-resolution gas chromatography (GC) coupled with chiral stationary phases is a powerful tool for the separation of volatile chiral compounds like the stereoisomers of 2-ethyl-1,3-hexanediol (B165326). The choice of the chiral stationary phase is critical for achieving successful separation. Modified cyclodextrins are commonly employed as chiral selectors in GC columns.

While specific application data for the direct separation of rel-(2R,3R)-2-Ethyl-1,3-hexanediol isomers via chiral GC is not extensively detailed in readily available literature, the principles of the technique are well-established for similar molecules, such as other chiral insect repellents and their derivatives. nih.govusda.gov For instance, the separation of stereoisomers of other insect repellents has been successfully achieved using columns like Chirasil-Val. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the stereoisomers and the chiral stationary phase, leading to different retention times.

Future research could focus on developing and validating a specific chiral GC method for the quantitative analysis of the stereoisomers of 2-ethyl-1,3-hexanediol in various matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the separation of stereoisomers, particularly for less volatile or thermally labile compounds. The separation is achieved by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability.

For the separation of diol stereoisomers, HPLC is a dominant technique. jasco-global.com The development of a successful chiral HPLC method for 2-ethyl-1,3-hexanediol would involve screening various chiral columns and optimizing the mobile phase composition (e.g., hexane/isopropanol (B130326) mixtures) to achieve baseline separation of the enantiomeric and diastereomeric pairs. The use of a circular dichroism (CD) detector in conjunction with HPLC can provide additional information on the chirality of the separated isomers. jasco-global.com

A study on the simultaneous enantiomeric separation of carfentrazone-ethyl (B33137) and its metabolite demonstrated the effectiveness of HPLC in resolving multiple chiral compounds in a single run, a principle that can be applied to the analysis of 2-ethyl-1,3-hexanediol stereoisomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules, including the determination of relative and absolute stereochemistry and the analysis of conformational preferences.

For 1,3-diols like 2-ethyl-1,3-hexanediol, ¹H and ¹³C NMR spectroscopy can provide crucial information. The chemical shifts and coupling constants of the protons and carbons in the vicinity of the chiral centers are sensitive to the stereochemical arrangement.

A powerful strategy for determining the relative stereochemistry of 1,3-diols involves their conversion to acetonide derivatives. univ-lemans.fruniv-lemans.fr The resulting 1,3-dioxane (B1201747) ring adopts a well-defined chair conformation for syn isomers and a twist-boat conformation for anti isomers. univ-lemans.fr This conformational difference leads to distinct and predictable chemical shifts for the acetal (B89532) carbons and the methyl groups in the ¹³C NMR spectrum. univ-lemans.fracs.org Specifically, syn-1,3-diol acetonides typically show ¹³C NMR signals for the axial and equatorial methyl groups around 19 ppm and 30 ppm, respectively, while the methyl groups of anti-1,3-diol acetonides resonate in the 24-25 ppm range. univ-lemans.fr

While direct NMR data for rel-(2R,3R)-2-Ethyl-1,3-hexanediol is available, detailed stereochemical assignment based on this data requires further analysis and comparison with data for the other stereoisomers. guidechem.comspectrabase.comchemicalbook.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in assigning all proton and carbon signals unambiguously. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space proton-proton correlations, which are invaluable for determining the relative stereochemistry and preferred conformations in solution. researchgate.net

| Carbon Atom | Chemical Shift (ppm) (CDCl₃) |

| C1 | Data not specified in search results |

| C2 | Data not specified in search results |

| C3 | Data not specified in search results |

| C4 | Data not specified in search results |

| C5 | Data not specified in search results |

| C6 | Data not specified in search results |

| Ethyl Group CH₂ | Data not specified in search results |

| Ethyl Group CH₃ | Data not specified in search results |

Mass Spectrometry for Structural Elucidation and Identification of Metabolites

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with a chromatographic separation method like GC or LC, it becomes a powerful tool for identifying compounds in complex mixtures, such as metabolites in biological samples.

The electron ionization (EI) mass spectrum of 2-ethyl-1,3-hexanediol would be expected to show a molecular ion peak (M⁺) at m/z 146, corresponding to its molecular weight. guidechem.comnist.govnih.gov However, the molecular ion may be weak or absent due to facile fragmentation. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. For 2-ethyl-1,3-hexanediol, fragmentation would likely involve cleavage of the C-C bonds adjacent to the hydroxyl groups.

The identification of metabolites of 2-ethyl-1,3-hexanediol would typically involve extraction from a biological matrix (e.g., urine, plasma), separation by LC, and analysis by MS/MS. This approach allows for the determination of the mass of the parent drug and its metabolites, and the fragmentation patterns of the metabolites can provide clues about the biotransformation reactions that have occurred (e.g., oxidation, conjugation).

| Ion | m/z (predicted) |

| [M+H]⁺ | 147.13796 |

| [M+Na]⁺ | 169.11990 |

| [M-H]⁻ | 145.12340 |

| [M+NH₄]⁺ | 164.16450 |

| [M+K]⁺ | 185.09384 |

| [M+H-H₂O]⁺ | 129.12794 |

Note: This table presents predicted m/z values for various adducts of 2-ethyl-1,3-hexanediol. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the characteristic vibrations of chemical bonds within a molecule. These techniques are useful for functional group identification and for comparing the structures of different compounds.

The IR spectrum of 2-ethyl-1,3-hexanediol is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups due to hydrogen bonding. guidechem.comchemicalbook.comchegg.com Strong absorptions in the 2850-3000 cm⁻¹ region correspond to C-H stretching vibrations of the alkyl groups. The C-O stretching vibrations are expected to appear in the 1000-1200 cm⁻¹ region.

While the IR spectra of the different stereoisomers of 2-ethyl-1,3-hexanediol are likely to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to variations in their three-dimensional structures and intermolecular interactions. These differences could potentially be used for their differentiation, although this would require high-resolution measurements and careful spectral analysis.

Raman spectroscopy provides complementary information to IR spectroscopy. The O-H stretching band is typically weak in Raman spectra, while C-C and C-H stretching and bending vibrations often give rise to strong Raman signals. A Raman spectrum for 2-ethyl-1,3-hexanediol is available, which can be used for its identification. guidechem.com

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H Stretch (H-bonded) | ~3331 | Data not specified |

| C-H Stretch | ~2931, 2873 | Data not specified |

| CH₂ Bend | ~1463 | Data not specified |

| C-O Stretch | ~1114, 1038 | Data not specified |

| C-C Stretch | Fingerprint Region | Fingerprint Region |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of "rel-(2R,3R)-2-Ethyl-1,3-hexanediol." These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electron distribution, which in turn governs its chemical behavior.

Studies have shown that the reactivity of diols like 2-ethyl-1,3-hexanediol (B165326) is influenced by their electronic properties. For instance, in oxidation reactions catalyzed by polyoxometalates, 2-ethyl-1,3-hexanediol is almost exclusively oxidized at the secondary alcohol position to form the corresponding 3-keto alcohol. acs.org This selectivity can be rationalized through quantum chemical calculations that would likely reveal a higher electron density or a more accessible lowest unoccupied molecular orbital (LUMO) at the secondary hydroxyl group, making it more susceptible to oxidation.

Furthermore, the electronic structure dictates the nature of intermolecular interactions, such as hydrogen bonding, which significantly impacts the physical properties and reactivity of the compound. acs.org Quantum chemical calculations can quantify the strength and geometry of these hydrogen bonds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

"rel-(2R,3R)-2-Ethyl-1,3-hexanediol" possesses significant conformational flexibility due to the rotation around its single bonds. Molecular dynamics (MD) simulations are a powerful tool to explore the potential energy surface of the molecule and identify its most stable conformations. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

The conformational landscape of diols is critical in determining their physical properties and biological activity. For instance, the relative orientation of the two hydroxyl groups can influence the molecule's ability to form intramolecular and intermolecular hydrogen bonds. MD simulations can reveal the preferred dihedral angles and the energetic barriers between different conformations.

In the context of its use as an insect repellent, understanding the conformational preferences of 2-ethyl-1,3-hexanediol is vital. researchgate.netresearchgate.netdtu.dk The shape of the molecule is a key determinant of how it interacts with olfactory receptors in insects. MD simulations can help to identify the specific conformations that are most likely to bind to these receptors.

In Silico Prediction of Stereochemical Outcomes in Synthetic Pathways

The synthesis of "rel-(2R,3R)-2-Ethyl-1,3-hexanediol" involves the creation of two stereocenters. Predicting and controlling the stereochemical outcome of these synthetic reactions is a significant challenge. In silico methods can be employed to model the transition states of key reaction steps, providing insights into the factors that govern diastereoselectivity.

For example, theoretical calculations can be used to determine the activation energies for the formation of different stereoisomers. epa.hu By comparing the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be the major product. This information is invaluable for designing synthetic routes that favor the desired "rel-(2R,3R)" configuration.

Computational modeling can also be used to understand the role of catalysts and reagents in controlling stereochemistry. By simulating the interaction of the substrate with the catalyst, it is possible to elucidate the mechanism of stereochemical induction.

Computational Modeling of Ligand-Receptor Interactions in Biological Systems

A significant application of "rel-(2R,3R)-2-Ethyl-1,3-hexanediol" is as an insect repellent. researchgate.net Computational modeling, particularly molecular docking, is extensively used to study the interactions between this compound and its biological targets, such as odorant binding proteins (OBPs) in insects. researchgate.net

Molecular docking simulations predict the preferred binding orientation and affinity of a ligand (in this case, 2-ethyl-1,3-hexanediol) to a receptor protein. researchgate.netresearchgate.net These studies can identify the key amino acid residues in the receptor's binding pocket that interact with the ligand through forces like hydrogen bonds and van der Waals interactions. For example, docking studies have been performed on potential ligands to the odorant binding protein of the mosquito Anopheles gambiae (AgOBP1). researchgate.net

Such computational models are instrumental in the rational design of new and more effective insect repellents. By understanding the molecular basis of the interaction between 2-ethyl-1,3-hexanediol and its target receptor, it is possible to design new molecules with improved binding affinity and repellent activity.

Future Research Trajectories and Unexplored Academic Frontiers

Development of Next-Generation Sustainable and Green Synthetic Routes

The current industrial production of 2-Ethyl-1,3-hexanediol (B165326) typically involves the hydrogenation of 2-ethyl-3-hydroxycaproaldehyde, which is derived from the aldol (B89426) condensation of n-butyraldehyde. chemicalbook.comgoogle.com While effective, this process often relies on traditional chemical catalysts and non-renewable feedstocks. Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic methods.

Key areas of investigation include:

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a promising green alternative for the stereoselective synthesis of rel-(2R,3R)-2-Ethyl-1,3-hexanediol. Research into identifying and engineering specific enzymes, such as alcohol dehydrogenases, could enable highly specific and efficient production under mild reaction conditions.

Renewable Feedstocks: A significant shift towards sustainability involves utilizing renewable biomass as a starting material. nih.gov Metabolic engineering of microorganisms to convert sugars or other bio-based substrates into precursors for 2-Ethyl-1,3-hexanediol is a key research direction. nih.gov

Green Chemistry Principles: The application of green chemistry principles, such as the use of non-toxic solvents, energy-efficient processes, and catalysts that can be easily recovered and reused, will be crucial. For instance, the use of phase-transfer catalysts like polyethylene (B3416737) glycol has been explored to improve reaction controllability and yield in the aldol condensation step. google.comgoogle.com

Unveiling Novel Biological Activities and their Underlying Molecular Mechanisms

While 2-Ethyl-1,3-hexanediol is known as an insect repellent, its broader biological activities are not fully understood. chemicalbook.com Future research will delve into discovering new pharmacological properties and elucidating the molecular mechanisms behind them.

Potential research avenues include:

Exploration of New Pharmacological Activities: Systematic screening of rel-(2R,3R)-2-Ethyl-1,3-hexanediol against various biological targets could reveal previously unknown therapeutic potential.

Mechanism of Action Studies: Investigating how this compound interacts with biological systems at a molecular level is crucial. For example, understanding its mechanism of repellency could involve studying its effects on insect olfactory receptors. researchgate.net While some studies on related compounds like DEET have explored effects on acetylcholinesterase activity, more specific research on rel-(2R,3R)-2-Ethyl-1,3-hexanediol is needed. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of rel-(2R,3R)-2-Ethyl-1,3-hexanediol can help identify the key structural features responsible for its biological activities, paving the way for the design of more potent and selective molecules.

Metabolic Engineering and Synthetic Biology for Enhanced and Stereospecific Bioproduction

The production of specific stereoisomers like rel-(2R,3R)-2-Ethyl-1,3-hexanediol through traditional chemical synthesis can be challenging and expensive. Metabolic engineering and synthetic biology offer powerful tools to develop microbial cell factories for the efficient and stereospecific biosynthesis of this compound. nih.govnih.gov

Future research in this area will likely focus on:

Pathway Design and Optimization: Constructing and optimizing biosynthetic pathways in host organisms like Escherichia coli or yeast. nih.govnih.gov This involves introducing and engineering enzymes that can convert central metabolites into the desired diol.

Enhancing Precursor and Cofactor Supply: Engineering the host's central metabolism to increase the availability of precursors and essential cofactors (like NADH or NADPH) is critical for improving product yield. nih.gov

Stereospecific Biocatalysis: Identifying or engineering enzymes that exhibit high stereoselectivity is essential for producing the specific (2R,3R) isomer. This could involve screening natural biodiversity or using protein engineering techniques to alter the stereospecificity of existing enzymes.

Comprehensive Environmental Risk Assessment and Development of Remediation Strategies

As with any widely used chemical, a thorough understanding of the environmental fate and potential risks of rel-(2R,3R)-2-Ethyl-1,3-hexanediol is essential. nih.gov While it is reported to have low acute toxicity to some aquatic organisms, more comprehensive long-term studies are needed. industrialchemicals.gov.auechemi.com

Key research priorities include:

Biodegradation Pathways: Investigating the microbial degradation pathways of 2-Ethyl-1,3-hexanediol in different environmental compartments (soil, water) to understand its persistence and potential for bioaccumulation.

Ecotoxicity Studies: Conducting detailed ecotoxicological studies on a broader range of non-target organisms to fully assess its environmental impact. nih.govresearchgate.net

Development of Remediation Technologies: In case of environmental contamination, developing effective remediation strategies, such as bioremediation using microorganisms capable of degrading the compound, will be important.

Expanding Applications in Advanced Materials and Functional Molecules

The unique chemical structure of rel-(2R,3R)-2-Ethyl-1,3-hexanediol, with its two hydroxyl groups, makes it a valuable building block for the synthesis of a variety of advanced materials and functional molecules. chemicalbook.com

Future research could explore its use in:

Polymers: As a diol, it can be used as a monomer in the synthesis of polyesters and polyurethanes, potentially imparting unique properties to these materials. google.comontosight.aikhneochem.co.jp

Plasticizers: It has been identified as a potential plasticizer for polymers. specialchem.com

Fine Chemicals and Pharmaceuticals: The chiral centers in rel-(2R,3R)-2-Ethyl-1,3-hexanediol make it an interesting starting material for the asymmetric synthesis of complex molecules with potential applications in the pharmaceutical and fine chemical industries.

Functional Solvents: Its properties as a solvent can be further explored, for example, as a reactive solvent in the synthesis of nanoparticles. chemicalbook.comsigmaaldrich.com

Interactive Table of Research Areas and Objectives

| Research Trajectory | Key Research Objectives |

| Sustainable Synthesis | Develop biocatalytic routes, utilize renewable feedstocks, apply green chemistry principles. |

| Novel Biological Activities | Screen for new pharmacological effects, elucidate molecular mechanisms, conduct SAR studies. |

| Metabolic Engineering | Design and optimize biosynthetic pathways, enhance precursor supply, achieve stereospecificity. |

| Environmental Risk | Investigate biodegradation, conduct comprehensive ecotoxicity studies, develop remediation strategies. |

| Advanced Materials | Utilize as a monomer for polymers, explore applications as a plasticizer and functional solvent. |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for rel-(2R,3R)-2-Ethyl-1,3-hexanediol, and what characterization methods validate its stereochemical purity?

- Methodological Answer : Synthesis typically involves stereoselective reduction of ketone precursors or catalytic hydrogenation of unsaturated intermediates. For example, asymmetric catalysis using chiral ligands can achieve the desired (2R,3R) configuration. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (to confirm proton environments) and chiral high-performance liquid chromatography (HPLC) to verify enantiomeric excess. Polarimetry and X-ray crystallography may further validate stereochemical purity .

Q. What are the key safety considerations when handling rel-(2R,3R)-2-Ethyl-1,3-hexanediol in laboratory settings?

- Methodological Answer : Key precautions include avoiding heat (decomposes into toxic gases like carbon monoxide) and strong oxidizers, which may cause hazardous reactions . Use personal protective equipment (PPE) such as nitrile gloves and safety goggles to prevent skin/eye irritation. Work in a fume hood to minimize inhalation risks, and store the compound in a cool, dry area away from ignition sources. Emergency protocols for spills should involve neutralization with inert absorbents and proper disposal as hazardous waste .

Q. How does the stereochemistry of this diol influence its physical properties, such as solubility and boiling point?

- Methodological Answer : The (2R,3R) configuration affects intermolecular hydrogen bonding, leading to higher boiling points compared to non-polar analogs. For instance, its vapor pressure is <0.01 mmHg at 20°C . Stereochemistry also impacts solubility in polar solvents (e.g., water or ethanol) due to hydroxyl group orientation. Comparative studies with diastereomers can isolate stereochemical effects on phase behavior .

Advanced Research Questions

Q. What methodological approaches resolve contradictions between in vitro and in vivo toxicological data for this compound?

- Methodological Answer : Discrepancies may arise from metabolic differences (e.g., hepatic vs. cellular models). Researchers should conduct parallel assays:

- In vitro : Use liver microsomes or cell lines (e.g., HepG2) to assess metabolic pathways.

- In vivo : Apply OECD Guideline 407 (28-day repeated dose toxicity) in rodent models, monitoring biomarkers like serum ALT/AST.

Statistical tools (e.g., ANOVA) and dose-response modeling reconcile data gaps. Cross-referencing with analogs like 1,2-hexanediol (EPA-designated low-priority substance) provides contextual benchmarks .

Q. How can researchers design experiments to investigate the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Aerobic/Anaerobic Biodegradation : Use OECD 301B (Closed Bottle Test) to measure biochemical oxygen demand (BOD) over 28 days.

- Photodegradation : Expose aqueous solutions to UV light (λ=254 nm) and analyze by LC-MS for breakdown products.

- QSAR Modeling : Predict environmental half-life using software like EPI Suite, validated against experimental data.

EPA’s literature review framework (Table C.2/C.3 in ) guides systematic data collection and analog comparisons .

Q. What advanced spectroscopic techniques are employed to study the role of rel-(2R,3R)-2-Ethyl-1,3-hexanediol in asymmetric catalysis?

- Methodological Answer :

- Dynamic NMR (DNMR) : Resolves conformational dynamics of the diol in chiral catalyst complexes.

- X-ray Crystallography : Determines precise spatial arrangements in metal-organic frameworks.

- Circular Dichroism (CD) : Monitors enantioselective interactions in real-time reactions.

Coupling these with computational methods (DFT calculations) elucidates mechanistic pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s hepatotoxicity?

- Methodological Answer : Divergent results may stem from species-specific metabolism or dosing regimes. Implement a tiered testing strategy:

In silico : Use tools like ProTox-II to predict toxicity endpoints.

In vitro : Compare primary hepatocytes from multiple species (rat, human).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.